2-Hydroxy-2-phenyl-propionic acid ethyl ester CAS number
2-Hydroxy-2-phenyl-propionic acid ethyl ester CAS number
This guide details the technical profile, synthesis, and applications of Ethyl 2-hydroxy-2-phenylpropanoate , commonly known as Ethyl Atrolactate .[1]
(Ethyl Atrolactate)[1][2]
Chemical Identity & Physiochemical Profile[3][4][5][6]
Ethyl 2-hydroxy-2-phenylpropanoate is the ethyl ester of atrolactic acid.[1] Unlike its structural isomer ethyl phenyllactate (which has the phenyl group at the 3-position), this compound features a quaternary carbon at the 2-position, bearing both a hydroxyl and a phenyl group.[1] This steric crowding makes it a valuable chiral building block but also presents specific challenges in synthesis and resolution.
Core Identifiers
| Parameter | Data |
| IUPAC Name | Ethyl 2-hydroxy-2-phenylpropanoate |
| Common Name | Ethyl Atrolactate |
| CAS (Racemic) | 32122-08-0 |
| CAS (S)-Enantiomer | 2406-23-7 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Structure | Ph–C(Me)(OH)–COOEt |
| Chirality | Contains one quaternary chiral center at C2 |
Physiochemical Properties[1][6][8]
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Appearance: Colorless to pale yellow viscous liquid or low-melting solid (depending on purity and enantiomeric excess).
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Solubility: Soluble in organic solvents (ethanol, ethyl acetate, DCM); limited solubility in water due to the lipophilic phenyl ring.
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Stability: Stable under standard conditions; susceptible to hydrolysis (acid/base) and dehydration (forming atropic acid derivatives) under harsh acidic conditions.
Synthetic Routes & Mechanistic Insight
The synthesis of Ethyl Atrolactate requires creating a quaternary center. Two primary strategies exist: the robust classical esterification and the direct organometallic addition.
Route A: Fischer Esterification (Robust)
This is the preferred industrial route due to higher selectivity. It begins with Atrolactic Acid (2-hydroxy-2-phenylpropanoic acid), typically synthesized via the hydrolysis of acetophenone cyanohydrin.[1]
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Protocol: Reflux Atrolactic Acid with excess Ethanol in the presence of a catalytic amount of H₂SO₄ or p-TsOH.[1]
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Critical Control Point: Water removal (Dean-Stark trap or molecular sieves) is essential to drive the equilibrium forward.
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Advantage: Avoids the formation of diol side products common in Grignard routes.
Route B: Grignard Addition (Direct C-C Bond Formation)
A more direct but sensitive method involves the nucleophilic addition of a phenyl anion to an
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Reagents: Ethyl Pyruvate + Phenylmagnesium Bromide (PhMgBr).
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Mechanism: The Grignard reagent attacks the highly electrophilic ketone carbonyl of ethyl pyruvate.
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Selectivity Challenge: The product (a hydroxy ester) contains an ester group that is also susceptible to Grignard attack. Over-addition leads to the formation of the diol (1,1-diphenyl-1,2-propanediol).[1]
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Optimization: Requires low temperature (-78°C) and strict stoichiometry (1.0 eq PhMgBr) to prevent double addition.
Visualization: Synthetic Pathways
Caption: Comparison of the stepwise Cyanohydrin/Esterification route (top) vs. the direct Grignard route (bottom), highlighting the risk of over-addition.
Biocatalytic Resolution (Asymmetric Synthesis)
For pharmaceutical applications requiring high enantiopurity (e.g., the (S)-enantiomer), enzymatic kinetic resolution is superior to chemical synthesis.
Protocol: Lipase-Mediated Resolution
Lipases, particularly Candida antarctica Lipase B (CAL-B), show excellent selectivity for the ester bond of
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Substrate: Racemic Ethyl Atrolactate.
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Enzyme: Immobilized CAL-B (e.g., Novozym 435).
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Medium: Organic solvent (e.g., Diisopropyl ether or Toluene) with a controlled water activity or an acyl donor (for transesterification).
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Mechanism: The lipase preferentially hydrolyzes the (S)-ester to (S)-Atrolactic acid (leaving the (R)-ester intact) OR preferentially acylates the (S)-alcohol group if using an acyl donor (e.g., Vinyl Acetate).[1]
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Note: Due to the steric bulk of the quaternary center, reaction rates may be slower than for secondary alcohols.
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Visualization: Kinetic Resolution Workflow
Caption: Enzymatic hydrolysis separates the mixture by converting the (S)-ester to the acid, leaving the (R)-ester in the organic phase.[1]
Pharmaceutical Applications
Ethyl Atrolactate serves as a specialized intermediate in medicinal chemistry, primarily for:
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Anticholinergic Agents: The 2-hydroxy-2-phenyl motif is pharmacophoric for muscarinic antagonists (e.g., Glycopyrrolate analogs).[1] The ester group allows for derivatization into more complex amine structures.
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Chiral Auxiliaries: The bulky phenyl/methyl/hydroxyl center provides significant steric differentiation, making the acid form (Atrolactic acid) useful as a resolving agent for chiral amines.
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Prodrug Design: The ester can be used to mask the polarity of the carboxylic acid, improving membrane permeability before metabolic hydrolysis.
Analytical Characterization
Validating the identity and purity of Ethyl Atrolactate requires specific analytical markers.
HPLC (Chiral)
Separation of enantiomers is critical for asymmetric protocols.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
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Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).
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Detection: UV at 254 nm (Phenyl chromophore).
NMR Spectroscopy (¹H NMR, CDCl₃)
- 7.3–7.5 ppm (m, 5H): Phenyl aromatic protons.
- 4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).[1]
- 3.8 ppm (s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.
- 1.8 ppm (s, 3H): Methyl group attached to the quaternary center (Ph-C(Me )-OH).[1] Distinctive singlet.
- 1.2 ppm (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).[1]
References
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BLD Pharm. (2025). Ethyl (S)-2-hydroxy-2-phenylpropanoate Product Page. Retrieved from
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ChemicalBook. (2025). Ethyl 2-hydroxy-2-phenylpropanoate (Racemic) CAS 32122-08-0.[1][2][3] Retrieved from
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Sigma-Aldrich. (2025). 2-Hydroxy-2-phenylpropionic acid (Atrolactic Acid) Product Data. Retrieved from
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PubChem. (2025). Ethyl Lactate (Structural Analog Comparison). Retrieved from
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Echemi. (2025). Ethyl 2-hydroxy-2-phenylpropanoate Supplier Index. Retrieved from
